C.I. Direct Red 1, disodium salt
Overview
Description
“C.I. Direct Red 1, disodium salt” is a dye . It is also known by other names such as Japanol Fast Red 1, COLUMBIA FAST RED F, Chrome Fast Red F, Neonyl Red 2B, and Enianil Fast Red F .
Molecular Structure Analysis
The molecular formula of “C.I. Direct Red 1, disodium salt” is C29H19N5Na2O7S . It has a molecular weight of 627.530 . The elemental composition is C, 55.51; H, 3.05; N, 11.16; Na, 7.33; O, 17.85; S, 5.11 .Physical And Chemical Properties Analysis
“C.I. Direct Red 1, disodium salt” is a solid powder . It is soluble in DMSO .Scientific Research Applications
Waste Treatment in the Textile Industry
In the textile industry, the treatment of high salinity waste streams, which include dyes such as C.I. Direct Red, is a significant challenge. Research by Lin et al. (2015) demonstrated the use of loose nanofiltration membranes for fractionating dye/salt aqueous mixtures, showing more than 99.6% retention of direct dyes even in the presence of high concentrations of NaCl. This method indicates the potential for the reuse of salt from fractionation in forward osmosis and bipolar membrane electrodialysis, suggesting a sustainable approach for the recycling of dyes and salts from textile wastewater (Lin et al., 2015).
Dye Degradation
The photocatalytic degradation of dyes, including C.I. Direct Red, has been studied using various catalysts under UV irradiation. For instance, Song et al. (2008) investigated the degradation of C.I. Direct Red 23 with SrTiO3/CeO2 composite as the catalyst, achieving complete decolorization under optimized conditions. This research indicates that photocatalytic processes can effectively reduce the environmental impact of dye pollutants in water bodies (Song et al., 2008).
Energy Storage Solutions
Zhu et al. (2015) explored the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries. This organic compound showed a reversible capacity of approximately 265 mA h g−1 with long cycle life and high rate capability, indicating its potential as a renewable or recyclable organic electrode material for energy storage applications (Zhu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O7S.2Na/c30-24-11-5-18-13-22(42(39,40)41)15-26(36)27(18)28(24)34-32-20-8-3-17(4-9-20)16-1-6-19(7-2-16)31-33-21-10-12-25(35)23(14-21)29(37)38;;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMOBGSVZYLYBZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062414 | |
Record name | C.I. Direct Red 1, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Red 1, disodium salt | |
CAS RN |
2429-84-7 | |
Record name | C.I. Direct Red 1, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-[2-[4'-[2-(2-amino-8-hydroxy-6-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Red 1, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[[4'-[(2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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